[(6-chloropyridin-3-yl)imino]dimethyl-lambda6-sulfanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(6-Chloropyridin-3-yl)imino-dimethyl-oxo-lambda6-sulfane” is a chemical compound with the IUPAC name N-(6-chloropyridin-3-yl)-S-methylmethanesulfinamide . It has a molecular weight of 204.68 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H9ClN2OS/c1-12(2,11)10-6-3-4-7(8)9-5-6/h3-5H,1H2,2H3,(H,10,11) . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 204.68 .Scientific Research Applications
Synthesis and Chemiluminescence
The synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, including compounds related to "(6-Chloropyridin-3-yl)imino-dimethyl-oxo-lambda^6-sulfane," has been explored for their potential in base-induced chemiluminescence. These compounds exhibit stability at room temperature and can generate light upon decomposition, a property that could be leveraged in chemical sensors and imaging technologies. The chemiluminescence properties vary significantly with the oxidation state of the sulfur atom, providing a range of emission wavelengths and light yields (Watanabe et al., 2010).
Catalysis and Sulfur-Bridged Compounds
Copper-catalyzed reactions utilizing isothiocyanate as a sulfur source have been developed to create sulfur-bridged dimerization of imidazopyridines, demonstrating the versatility of sulfur-containing compounds in catalysis and organic synthesis. This method provides a pathway to synthesize bis(imidazo[1,2-a]pyridin-3-yl)sulfanes and bis(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)sulfanes, showcasing the potential of compounds related to "(6-Chloropyridin-3-yl)imino-dimethyl-oxo-lambda^6-sulfane" in constructing complex molecular architectures (Tian et al., 2019).
Organic Synthesis and Functionalization
Research into the functionalization of pyridines through substitution reactions highlights the potential of sulfur-containing compounds in organic synthesis. For example, sulfanyl-, sulfinyl-, and sulfonyl-functionalized ligands have shown promising results in the synthesis of functionalized pyridines, indicating the role of sulfur-containing compounds in enabling diverse chemical transformations (Schmidt et al., 2006).
Anticonvulsant Activity Evaluation
In the realm of pharmacology and medicinal chemistry, sulfur-substituted pyridines have been evaluated for their anticonvulsant activities. While the focus here is not on drug use or dosage, the synthesis and characterization of these compounds underscore the broader applicability of sulfur-containing pyridines in scientific research, potentially leading to new therapeutic agents (Subudhi et al., 2009).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
(6-chloropyridin-3-yl)imino-dimethyl-oxo-λ6-sulfane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2OS/c1-12(2,11)10-6-3-4-7(8)9-5-6/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRXNOZZRYINKGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=NC1=CN=C(C=C1)Cl)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.